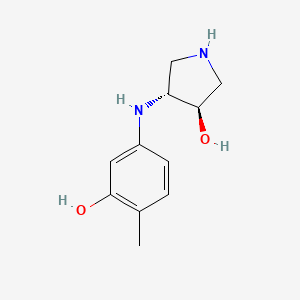
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a hydroxy group and an amino group attached to a hydroxy-methylphenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methylbenzaldehyde and ®-pyrrolidine-3-ol.
Formation of Schiff Base: The aldehyde group of 3-hydroxy-4-methylbenzaldehyde reacts with the amino group of ®-pyrrolidine-3-ol to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction step efficiently.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to modify the functional groups, using agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of fully reduced amines or alcohols.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
作用機序
The mechanism of action of (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
類似化合物との比較
Similar Compounds
(3R,4R)-4-((3-Hydroxyphenyl)amino)pyrrolidin-3-ol: Lacks the methyl group on the phenyl ring.
(3R,4R)-4-((4-Methylphenyl)amino)pyrrolidin-3-ol: Lacks the hydroxy group on the phenyl ring.
Uniqueness
Structural Features: The presence of both hydroxy and methyl groups on the phenyl ring provides unique steric and electronic properties.
Reactivity: The combination of functional groups allows for diverse chemical transformations and interactions.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
(3R,4R)-4-(3-hydroxy-4-methylanilino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O2/c1-7-2-3-8(4-10(7)14)13-9-5-12-6-11(9)15/h2-4,9,11-15H,5-6H2,1H3/t9-,11-/m1/s1 |
InChIキー |
SIVANCDAAFLKRO-MWLCHTKSSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CNC[C@H]2O)O |
正規SMILES |
CC1=C(C=C(C=C1)NC2CNCC2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13361486.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361493.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361500.png)
![N-(6-chloropyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13361517.png)
![1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361523.png)

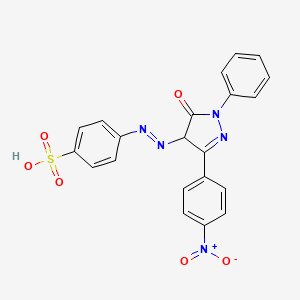
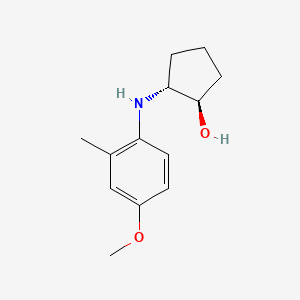
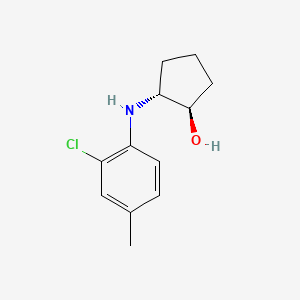
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
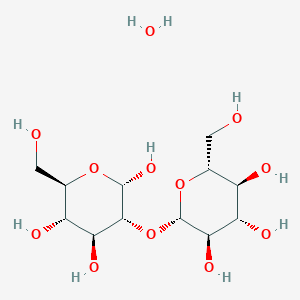

![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
